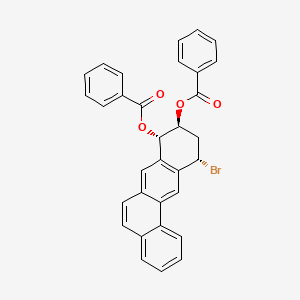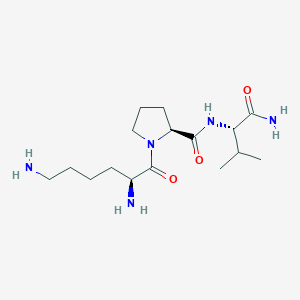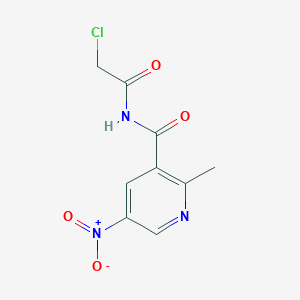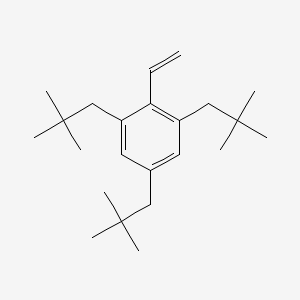
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene: is an organic compound with a complex structure, characterized by the presence of three 2,2-dimethylpropyl groups and an ethenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with 2,2-dimethylpropyl halides under Friedel-Crafts alkylation conditions. The ethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a vinyl halide with the benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the ethenyl group can yield the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the 2,2-dimethylpropyl groups and the electron-withdrawing effects of the ethenyl group. These effects can alter the compound’s reactivity towards electrophiles and nucleophiles, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(2,2-dimethylpropyl)benzene: Lacks the ethenyl group, resulting in different reactivity and applications.
1,3,5-Tris(2,2-dimethylpropanamido)benzene: Contains amide groups instead of alkyl groups, leading to different chemical properties and uses.
Uniqueness
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene is unique due to the presence of both bulky 2,2-dimethylpropyl groups and a reactive ethenyl group, which together confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
57243-21-7 |
|---|---|
Fórmula molecular |
C23H38 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1,3,5-tris(2,2-dimethylpropyl)-2-ethenylbenzene |
InChI |
InChI=1S/C23H38/c1-11-20-18(15-22(5,6)7)12-17(14-21(2,3)4)13-19(20)16-23(8,9)10/h11-13H,1,14-16H2,2-10H3 |
Clave InChI |
OHINBYNJHGMQDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=CC(=C(C(=C1)CC(C)(C)C)C=C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14619463.png)


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)
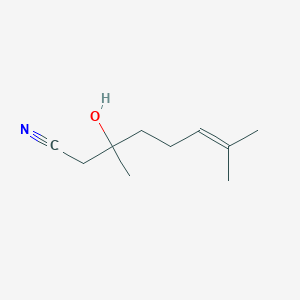

![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)


